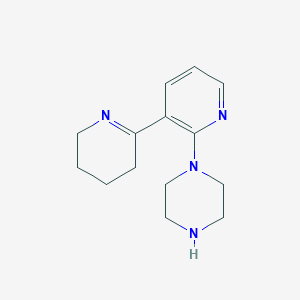
2'-(Piperazin-1-yl)-3,4,5,6-tetrahydro-2,3'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-(Piperazin-1-yl)-3,4,5,6-tetrahydro-2,3’-bipyridine is a heterocyclic compound that features a piperazine ring fused to a tetrahydropyridine ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurological disorders.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Piperazin-1-yl)-3,4,5,6-tetrahydro-2,3’-bipyridine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt.
Industrial Production Methods
Industrial production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis, which allows for the efficient and scalable production of piperazine derivatives . These methods are advantageous due to their high yields and the ability to produce large quantities of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2’-(Piperazin-1-yl)-3,4,5,6-tetrahydro-2,3’-bipyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2’-(Piperazin-1-yl)-3,4,5,6-tetrahydro-2,3’-bipyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2’-(Piperazin-1-yl)-3,4,5,6-tetrahydro-2,3’-bipyridine involves its interaction with molecular targets such as alpha1-adrenergic receptors. This interaction can lead to the modulation of neurotransmitter release and receptor activity, which is beneficial in the treatment of neurological disorders . Additionally, the compound’s antimicrobial activity is attributed to its ability to inhibit DNA gyrase, leading to cell disruption in microbial cells .
Comparación Con Compuestos Similares
Similar Compounds
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also interact with alpha1-adrenergic receptors and have similar therapeutic applications.
Trazodone: An arylpiperazine-based compound used as an antidepressant.
Naftopidil: Another alpha1-adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia.
Uniqueness
2’-(Piperazin-1-yl)-3,4,5,6-tetrahydro-2,3’-bipyridine is unique due to its specific structural features that allow for a high affinity and selectivity towards alpha1-adrenergic receptors. This makes it a promising candidate for the development of new therapeutic agents targeting neurological disorders.
Propiedades
Fórmula molecular |
C14H20N4 |
|---|---|
Peso molecular |
244.34 g/mol |
Nombre IUPAC |
1-[3-(2,3,4,5-tetrahydropyridin-6-yl)pyridin-2-yl]piperazine |
InChI |
InChI=1S/C14H20N4/c1-2-6-16-13(5-1)12-4-3-7-17-14(12)18-10-8-15-9-11-18/h3-4,7,15H,1-2,5-6,8-11H2 |
Clave InChI |
VSDFUHOHJUERNQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCN=C(C1)C2=C(N=CC=C2)N3CCNCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Methylpyrido[2,3-d]pyridazine-5-thiol](/img/structure/B11803315.png)
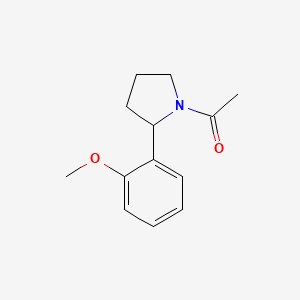

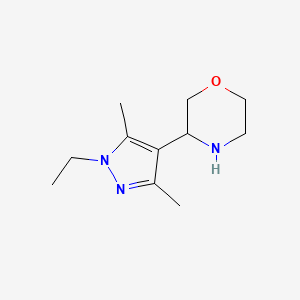
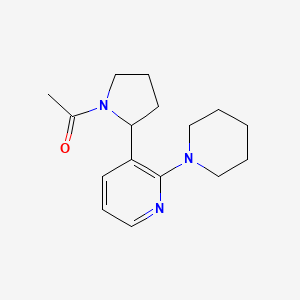



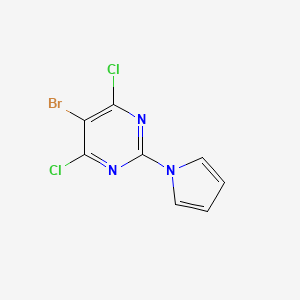



![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-ethyl-3-methylbutanamide](/img/structure/B11803387.png)

